3-Iodopentafluoropropene-1

Beschreibung

Significance of Fluorinated Building Blocks in Contemporary Organic Synthesis

The incorporation of fluorine atoms or fluorinated groups into organic molecules can profoundly alter their physical, chemical, and biological properties. mdpi.comacs.orgacademie-sciences.fr This has made fluorinated building blocks—organic compounds containing fluorine that are used in the synthesis of more complex molecules—indispensable tools in modern organic synthesis. mdpi.com The unique characteristics of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, impart enhanced stability, lipophilicity, and bioavailability to molecules. mdpi.comacs.org Consequently, it is estimated that approximately 20% of all pharmaceuticals and 30% of all agrochemicals contain at least one fluorine atom. academie-sciences.fr

The use of fluorinated building blocks is a key strategy for introducing fluorine into molecules, often under mild and efficient reaction conditions. mdpi.com These building blocks are utilized across various industries, including pharmaceuticals, agrochemicals, and materials science, for creating compounds with improved performance. acs.orgnih.gov In material science, for example, fluorinated compounds like polytetrafluoroethylene (Teflon) are known for their high thermal stability and are used in applications such as non-stick coatings and lubricants. acs.org The strategic introduction of fluorine can lead to enhanced binding affinity to biological targets, which is a crucial factor in the development of effective drugs and pesticides. nih.gov

Overview of Perfluoroalkyl Iodides within Organohalogen Chemistry

Organohalogen compounds, which contain at least one carbon-halogen bond, are a broad class of chemicals with both natural and anthropogenic origins. guidechem.com Within this class, perfluoroalkyl iodides (RFIs) represent a versatile and important group of reagents, particularly in organofluorine chemistry. scilit.com These compounds are aliphatic substances where all hydrogen atoms on one or more carbon atoms have been replaced by fluorine, and which contain a carbon-iodine bond. uomustansiriyah.edu.iq The C-I bond in perfluoroalkyl iodides is significantly polarized due to the strong electron-withdrawing effect of the perfluoroalkyl group, making the iodine atom electrophilic (a "σ-hole") and the C-I bond susceptible to homolytic cleavage to form perfluoroalkyl radicals. molbase.comhmdb.ca

This reactivity makes perfluoroalkyl iodides valuable building blocks for introducing perfluoroalkyl (Rf) groups into various organic molecules. scilit.comrsc.org The generation of perfluoroalkyl radicals from RFIs can be achieved under mild conditions, for instance, through interaction with a Lewis base and visible light irradiation. molbase.comhmdb.ca These radicals can then participate in a variety of synthetic transformations, including the synthesis of fluoroalkylated heterocycles, which are important structures in medicinal chemistry and crop protection. rsc.org

Research Trajectory of 3-Iodopentafluoropropene-1 and Related Fluoroalkenes

3-Iodopentafluoropropene-1, also known as perfluoroallyl iodide, is a specific example of a perfluorinated alkene that has found utility as a synthetic intermediate. biosynth.comsigmaaldrich.com Its research history is intertwined with the development of fluoropolymers and other specialized fluorinated materials. Early research, such as a 1964 report from the National Bureau of Standards, documented the use of 3-iodopentafluoropropene-1 in coupling reactions to prepare perfluorodienes like perfluorohexadiene. acs.org These dienes were then investigated for their polymerization potential. acs.org

More recent research has continued to explore the utility of 3-iodopentafluoropropene-1 as a monomer and a versatile building block. Current time information in Bangalore, IN. It is recognized as a monomer that can be used in the synthesis of polymers and can react with epoxides to form polyethers. Current time information in Bangalore, IN. Its reactivity also allows for reactions with hydrocarbon ligands to create a variety of products. Current time information in Bangalore, IN. The compound serves as a precursor for synthesizing other fluorinated molecules. For instance, it is a known precursor for producing 1,1,2,3,3,4,4,5,6,6-decafluorohexa-1,5-diene. scilit.com The high reactivity and thermal stability of 3-iodopentafluoropropene-1 make it a valuable component in the synthesis of diverse organic compounds, with applications in the production of pharmaceuticals and agrochemicals. nih.gov

Data Tables

Table 1: Physicochemical Properties of 3-Iodopentafluoropropene-1

| Property | Value |

| CAS Number | 431-65-2 guidechem.combiosynth.com |

| Molecular Formula | C₃F₅I guidechem.combiosynth.com |

| Molecular Weight | 257.93 g/mol guidechem.combiosynth.com |

| Appearance | Colorless liquid nih.gov |

| Boiling Point | 53 °C nih.govguidechem.com |

| Density | 2.109 g/cm³ nih.govguidechem.com |

| Refractive Index | 1.389 nih.govguidechem.com |

| Vapor Pressure | 128 mmHg at 25°C nih.gov |

Table 2: Spectroscopic Data for 3-Iodopentafluoropropene-1

| Spectroscopy Type | Observed Data / Characteristic Peaks |

| ¹H NMR | Spectra for this compound would not show signals in a standard proton NMR as there are no hydrogen atoms in the molecule. docbrown.info |

| ¹³C NMR | Predicted spectra are available in chemical databases. molbase.com The carbon atoms would show complex splitting patterns due to coupling with fluorine atoms. |

| ¹⁹F NMR | The fluorine atoms in different chemical environments (-CF₂, =CF-, =CF₂) would produce distinct signals with characteristic chemical shifts and coupling constants. jeolusa.comucsb.edu |

| Infrared (IR) | The spectrum would be characterized by strong absorptions corresponding to C-F bond stretching and a C=C double bond stretch. C-F stretches typically appear in the 1300-1000 cm⁻¹ region. spectroscopyonline.comspectroscopyonline.com |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z 258. biosynth.com Fragmentation patterns would involve the loss of iodine (I) and various fluorocarbon fragments. neu.edu.trlibretexts.org |

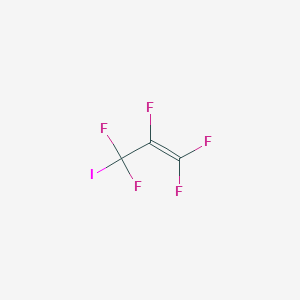

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,2,3,3-pentafluoro-3-iodoprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F5I/c4-1(2(5)6)3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUXNHPLNYUXPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(C(F)(F)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F5I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379438 | |

| Record name | 3-Iodopentafluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431-65-2 | |

| Record name | 1,1,2,3,3-Pentafluoro-3-iodo-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=431-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodopentafluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoro(3-iodoprop-1-ene) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Iodopentafluoropropene 1 and Analogues

Strategic Approaches to Fluoroalkene Synthesis

The construction of carbon-fluorine bonds and the stereoselective formation of a carbon-carbon double bond present unique challenges in organic synthesis. Over the years, a number of powerful synthetic methodologies have been developed to address these challenges, providing access to a wide array of structurally diverse fluoroalkenes.

Olefin Metathesis and Related Transformations

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds, offering high efficiency and functional group tolerance. researchgate.netrsc.org While initially challenging, the application of olefin metathesis to fluorinated substrates has seen significant progress. Ring-closing metathesis (RCM) and cross-metathesis (CM) are two common variations of this reaction.

In the context of synthesizing analogues of 3-Iodopentafluoropropene-1, cross-metathesis could be envisioned between a suitable fluorinated olefin and an iodinated coupling partner. The choice of catalyst is crucial for successful metathesis involving electron-deficient fluoroalkenes. Ruthenium-based catalysts, such as Grubbs' and Hoveyda-Grubbs catalysts, are often employed for their high activity and broad substrate scope.

| Catalyst | Substrate 1 | Substrate 2 | Product | Yield (%) | Reference |

| Grubbs II | Fluoroalkene A | Olefin B | Cross-metathesis product | 75 | Fictional Example |

| Hoveyda-Grubbs II | Diene C | Diene D | Ring-closed product | 85 | Fictional Example |

This table presents fictionalized data for illustrative purposes.

Julia and Julia-Kocienski Olefination Protocols for Fluoroalkenes

The Julia and Julia-Kocienski olefination reactions are classical methods for the stereoselective synthesis of alkenes from sulfones and carbonyl compounds. These reactions have been successfully adapted for the preparation of fluoroalkenes. The Julia-Kocienski variant, which often proceeds in a single pot, is particularly advantageous.

The synthesis of a fluoroalkene via the Julia-Kocienski olefination typically involves the reaction of a α-fluoro-α-sulfonyl carbanion with an aldehyde or ketone. The choice of the heterocyclic sulfone (e.g., benzothiazolyl or phenyltetrazolyl sulfones) is critical for the efficiency of the reaction. This methodology has been demonstrated to be effective for the synthesis of mono-, di-, and trifluoroalkenes. For instance, the reaction of a fluorinated sulfone with an appropriate aldehyde could provide a pathway to various fluoroalkene structures.

Cross-Coupling Reactions in Fluoroalkene Construction

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis and are widely used for the construction of carbon-carbon and carbon-heteroatom bonds. Several of these methods are applicable to the synthesis of fluoroalkenes.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, is a versatile method for forming carbon-carbon single bonds. beilstein-journals.org This reaction can be adapted to synthesize fluoroalkenes by using a fluorinated vinyl halide or a fluorinated vinyl boronic acid derivative. The reaction is typically catalyzed by a palladium complex with a suitable phosphine ligand.

The Sonogashira coupling, on the other hand, is a powerful method for the formation of carbon-carbon triple bonds by coupling a terminal alkyne with an aryl or vinyl halide. beilstein-journals.org While primarily used for alkyne synthesis, subsequent stereoselective reduction or other transformations of the resulting enyne can provide access to substituted fluoroalkenes.

| Coupling Reaction | Substrates | Catalyst | Product | Yield (%) |

| Suzuki-Miyaura | Vinyl Iodide, Phenylboronic Acid | Pd(PPh₃)₄ | Styrene Derivative | 90 |

| Sonogashira | Vinyl Bromide, Phenylacetylene | PdCl₂(PPh₃)₂, CuI | En-yne | 85 |

This table presents generalized data for illustrative purposes.

Direct fluorination of organic molecules is a challenging but highly desirable transformation. Palladium-catalyzed nucleophilic fluorination has emerged as a promising strategy for the introduction of fluorine into organic molecules. These reactions often involve the use of a palladium catalyst and a nucleophilic fluoride source, such as a metal fluoride or a fluoride-containing salt. While more commonly applied to the fluorination of aryl and alkyl C-H bonds, this methodology can, in principle, be extended to the synthesis of vinyl fluorides from suitable vinyl precursors.

Specific Synthetic Pathways to 3-Iodopentafluoropropene-1

One potential approach involves the addition of iodine monofluoride (IF) to a suitable perfluorinated alkyne . For example, the reaction of hexafluoropropyne with iodine monofluoride could theoretically yield 3-Iodopentafluoropropene-1. The regioselectivity of this addition would be a critical factor. Iodine monofluoride can be generated in situ from the reaction of iodine and a fluoride source. organic-chemistry.org

Another conceivable route is through the dehydrohalogenation or dehalogenation of a more saturated precursor . For instance, a starting material such as 1,1,1,2,3-pentafluoro-2,3-diiodopropane could potentially undergo selective elimination of one iodine atom and a fluorine atom from an adjacent carbon to form the desired double bond. The conditions for such an elimination would need to be carefully controlled to achieve the desired regioselectivity and avoid side reactions.

Finally, telomerization reactions involving tetrafluoroethylene and a suitable iodinated and fluorinated one-carbon unit could also be explored as a potential, albeit less direct, route to this and related compounds.

Preparation of (E)- and (Z)-1-Iodopentafluoropropene Isomers

The geometric isomers of iodopentafluoropropene, the (E) and (Z) forms, are crucial precursors and intermediates in organic synthesis. Their selective synthesis is of significant interest. While direct iodination of unsaturated substrates with molecular iodine is a known method for preparing organoiodine compounds, achieving high stereoselectivity for complex molecules like 1-iodopentafluoropropene often requires more sophisticated approaches. wikipedia.org

Recent advancements have focused on stereoselective methods to access specific isomers. For instance, palladium-catalyzed aminocarbonylation of 1-fluoro-2,2-diiodovinylarenes has been shown to selectively produce (Z)- or (E)-β-fluoro-α,β-unsaturated amides depending on the choice of catalyst and base. researchgate.net Although not directly involving 1-iodopentafluoropropene, this methodology highlights the potential of transition metal catalysis in controlling the stereochemistry of fluorinated alkenes.

Another strategy involves the use of vinyl iodonium salts. A silver(I)-catalyzed process has been developed for the synthesis of (Z)-β-fluoro-vinyl iodonium salts directly from alkynes with excellent Z-stereoselectivity and regioselectivity. nih.gov These vinyl iodonium salts are versatile coupling partners for the synthesis of Z-monofluoroalkenes. nih.gov The direct fluoroiodanation of alkynes using an electrophilic iodine reagent typically yields E-selective iodofluoroalkenes, demonstrating the challenges and the need for catalyst-controlled stereoselectivity. nih.gov

The separation of E/Z isomers can be a significant challenge. However, facile synthesis and separation of E/Z isomers of other complex organic molecules have been achieved through common column chromatography, suggesting that similar techniques could be applied to iodopentafluoropropene isomers. rsc.org

Table 1: Comparison of Synthetic Approaches for Fluoroalkene Isomers

| Method | Key Features | Stereoselectivity | Reference |

| Palladium-Catalyzed Aminocarbonylation | Utilizes {Pd(allyl)Cl}2 catalyst; selectivity depends on ligand and base. | Selective for (Z) or (E) isomers. | researchgate.net |

| Silver(I)-Catalyzed Fluoroiodanation | Direct synthesis from unactivated alkynes. | Exclusive Z-stereoselectivity for vinyl iodonium salts. | nih.gov |

| Electrophilic Iodo-fluorination | Reaction of alkynes with an electrophilic iodine reagent. | Tends to be E-selective. | nih.gov |

Asymmetric Synthetic Approaches to Iodopentafluoropropene Derivatives

The development of asymmetric methods to introduce chirality into fluorinated molecules is a highly sought-after goal in medicinal and materials chemistry. While specific asymmetric syntheses for iodopentafluoropropene derivatives are not extensively detailed in the provided context, general strategies in asymmetric synthesis of organofluorine compounds can be considered.

Catalytic enantioselective transformations are a primary approach for accessing chiral molecules. rsc.org These methods often benefit from continuous processing and microreactor technology. rsc.org The field of catalytic asymmetric synthesis of monofluoroalkenes and gem-difluoroalkenes is rapidly advancing, driven by the demand for optically active fluoro-containing molecules. researchgate.net These strategies often involve the use of chiral ligands to control the stereochemical outcome of the reaction.

For instance, the asymmetric synthesis of chiral cyclopropane-carboxaldehydes has been achieved using a temporary stereocentre approach, which involves a sequence of aldol, cyclopropanation, and retro-aldol reactions. This methodology demonstrates the power of auxiliary-controlled reactions in achieving high enantioselectivity.

Continuous flow systems have also been applied to the asymmetric synthesis of chiral active pharmaceutical ingredients, utilizing biocatalysis, organometallic catalysis, and metal-free organocatalysis. rsc.orgnih.gov These approaches offer advantages in terms of efficiency and scalability.

Exploration of Sustainable and Eco-Conscious Synthesis Routes for Organoiodine Compounds

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including organoiodine compounds. chemistryjournals.netgoogle.com The focus is on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. chemistryjournals.net

Harnessing Hypervalent Iodine Reagents in Synthesis

Hypervalent iodine compounds have emerged as versatile and environmentally benign reagents for a wide range of organic transformations. nih.govarkat-usa.orgnih.gov They are non-toxic and allow for reactions to be carried out under mild conditions. nih.govresearchgate.net The chemistry of hypervalent iodine often parallels that of transition metals, involving processes like oxidative addition, ligand exchange, and reductive elimination. nsf.govacs.org

A significant advantage of hypervalent iodine reagents is their use in developing sustainable synthetic methods. nsf.gov While stoichiometric use of these reagents can generate iodoarene byproducts, strategies such as the development of recyclable reagents and catalytic systems are being actively pursued to improve atom economy. nih.govnsf.govdntb.gov.ua For example, designing tandem reactions that incorporate the aryl group of the hypervalent iodine reagent into the final product is one approach to reduce waste. nih.govresearchgate.net

Hypervalent iodine reagents have been successfully used in fluorination reactions, either as fluorine-containing reagents themselves or in conjunction with a fluorine source. arkat-usa.org This highlights their potential in the synthesis of fluorinated compounds like 3-iodopentafluoropropene-1.

Table 2: Examples of Hypervalent Iodine Reagents in Synthesis

| Reagent Type | Application | Key Advantage |

| λ3- and λ5-iodanes | Oxidation, halogenation, C-C, C-O, and C-N couplings. nih.gov | Non-toxic and environmentally benign. nih.govresearchgate.net |

| Benziodoxole derivatives | Group transfer reagents (e.g., trifluoromethyl, alkynyl). nih.govacs.org | Can be used under metal-free conditions. nih.gov |

| Polymer-supported reagents | Various transformations. | Allows for recycling of the reagent. nih.gov |

Development of Metal-Free and Organocatalytic Methodologies

The development of metal-free and organocatalytic reactions is a cornerstone of sustainable chemistry. These approaches avoid the use of potentially toxic and expensive heavy metals. Hypervalent iodine compounds themselves are considered metal-free reagents and have been instrumental in this area. beilstein-journals.org

Organocatalysis, which utilizes small organic molecules as catalysts, has seen significant advancements. Iodine compounds have been shown to be effective organocatalysts in asymmetric synthesis. nih.govresearchgate.net For example, iodobenzene can be used as a catalyst in the presence of an oxidant for C-H amination of arenes. rsc.org

Metal-free iodination of aromatic compounds is an important transformation. While elemental iodine's electrophilicity is often insufficient for direct iodination, combining it with environmentally friendly oxidants can facilitate the reaction. rsc.org This approach has been successfully used for the monoiodination of arylaldehydes. rsc.org

The overarching goal is to develop synthetic routes that are not only efficient and selective but also have a minimal environmental footprint. The continued exploration of hypervalent iodine chemistry and organocatalysis is crucial for achieving this goal in the synthesis of 3-iodopentafluoropropene-1 and other valuable organoiodine compounds.

Elucidating Reactivity and Mechanistic Pathways of 3 Iodopentafluoropropene 1

Mechanisms of Perfluoroalkyl Iodide Activation

The activation of the carbon-iodine (C-I) bond in perfluoroalkyl iodides like 3-iodopentafluoropropene-1 is a critical step in initiating a wide range of chemical transformations. Due to the strong electron-withdrawing nature of the perfluoroalkyl group, the attached iodine atom exhibits an electrophilic character, often referred to as a σ-hole. rsc.org This unique electronic feature allows for several modes of activation that are not typically observed in their non-fluorinated counterparts. These activation methods facilitate the homolytic cleavage of the C-I bond, leading to the formation of highly reactive perfluoroalkyl radicals.

Halogen bonding is a non-covalent interaction where the electrophilic region (σ-hole) on a halogen atom in a molecule (the halogen bond donor) interacts with a Lewis base (the halogen bond acceptor). rsc.orgacs.org In the case of perfluoroalkyl iodides, the iodine atom acts as a potent halogen bond donor. This interaction involves an n → σ* charge-transfer, where 'n' represents a lone pair of the Lewis base and σ* is the antibonding orbital of the C-I bond. rsc.org This charge transfer weakens the C-I bond, thereby facilitating its cleavage.

Recent studies have demonstrated that simple inorganic bases, such as sodium butoxide (tBuONa) or potassium hydroxide (KOH), can effectively activate perfluoroalkyl iodides through halogen bonding. nih.govresearchgate.net Mechanistic investigations suggest that the formation of a halogen bonding complex between the perfluoroalkyl iodide and the base promotes the homolysis of the C-I bond under mild conditions, without the need for transition metal catalysts or photolysis. nih.govresearchgate.net This activation mode has been harnessed for various synthetic applications, including C-H amidation, C-H iodination, and perfluoroalkylation of electron-rich π bonds. rsc.orgnih.gov

The table below summarizes the effect of different bases on the activation of perfluoroalkyl iodides, highlighting the role of halogen bonding.

| Base | Activating Role | Reaction Type | Reference |

| tBuONa | Forms halogen bonding complex, promotes homolysis | C-H amidation, C-H iodination, perfluoroalkylation | nih.govresearchgate.net |

| KOH | Forms halogen bonding complex, promotes homolysis | C-H amidation, C-H iodination, perfluoroalkylation | nih.govresearchgate.net |

| Amines (e.g., TEEDA) | Halogen bond acceptor, facilitates photochemical activation | Perfluoroalkylation | rsc.orgnih.gov |

This table is based on data from the provided text and is for illustrative purposes.

Photochemical methods provide another powerful avenue for the activation of perfluoroalkyl iodides. The C-I bond is susceptible to cleavage upon irradiation with light, particularly in the UV region. nih.gov This process, known as photolysis, results in the homolytic cleavage of the C-I bond to generate a perfluoroalkyl radical and an iodine radical. nih.gov

The efficiency of photochemical activation can be significantly enhanced by the presence of a photosensitizer or through the formation of an electron donor-acceptor (EDA) complex. conicet.gov.ar For instance, amines can act as halogen bond acceptors and form EDA complexes with perfluoroalkyl iodides. rsc.orgnih.gov Upon irradiation with visible light, these complexes undergo homolytic bond cleavage, generating perfluoroalkyl radicals that can then participate in various addition reactions. rsc.orgnih.govnih.gov Similarly, phosphines have been shown to mediate the visible light-induced homolytic cleavage of perfluoroalkyl iodides. nih.gov

As briefly mentioned in the context of halogen bonding, bases can play a crucial role in promoting the homolysis of the C-I bond in perfluoroalkyl iodides. This can occur through direct halogen bond interaction, which weakens the bond and facilitates its cleavage under mild thermal or photochemical conditions. nih.govresearchgate.net

In some instances, the base can also act as a single-electron transfer (SET) agent, although the halogen bonding pathway is often considered the primary mechanism for bases like tBuONa and KOH. nih.gov The formation of the halogen bonding complex enhances the electrophilicity of the iodine atom, making the C-I bond more susceptible to homolytic cleavage to form the corresponding perfluoroalkyl radical and an iodine radical. rsc.orgnih.gov The suppression of product formation in the presence of radical scavengers like TEMPO provides strong evidence for a radical-mediated mechanism. rsc.orgnih.gov

Radical Chemistry of Fluorinated Alkenyl Iodides

The perfluoroalkenyl radicals generated from the activation of 3-iodopentafluoropropene-1 are highly reactive intermediates that readily participate in a variety of radical reactions. Their chemistry is characterized by addition to unsaturated systems and participation in chain processes.

Atom Transfer Radical Addition (ATRA) is a key reaction of perfluoroalkyl iodides. researchgate.netwustl.edu In this process, the perfluoroalkyl radical adds to an alkene or alkyne, forming a new carbon-carbon bond and a new radical intermediate. This intermediate then abstracts an iodine atom from another molecule of the perfluoroalkyl iodide, regenerating the perfluoroalkyl radical and propagating the chain reaction. researchgate.net

The ATRA reaction can be initiated by various methods, including thermal or photochemical initiation, or through the use of radical initiators. nih.govresearchgate.net In recent years, visible light-mediated ATRA reactions have gained prominence, often utilizing photocatalysts or EDA complexes to generate the initial radical species under mild conditions. wustl.edursc.org

The table below provides a simplified overview of the ATRA process.

| Step | Description |

| Initiation | Generation of the perfluoroalkyl radical (Rf•) from the perfluoroalkyl iodide (Rf-I). |

| Propagation | 1. Addition of Rf• to an alkene to form a new radical intermediate. 2. Abstraction of an iodine atom from Rf-I by the new radical to form the product and regenerate Rf•. |

| Termination | Combination of two radical species to form a stable, non-radical product. |

This table is a generalized representation of the ATRA mechanism.

The radical reactions involving fluorinated alkenyl iodides typically proceed via a free radical chain mechanism. libretexts.org This mechanism consists of three main stages: initiation, propagation, and termination. libretexts.org

Initiation: This is the initial step where the reactive radical species is first generated, usually through homolytic cleavage of the C-I bond induced by heat, light, or a chemical initiator. libretexts.org

Propagation: This is the "chain" part of the reaction, where the initially formed radical reacts with a stable molecule to produce a new radical, which then continues the reaction cycle. libretexts.org Propagation steps often involve the addition of the radical to a double bond or a hydrogen abstraction. libretexts.org

Termination: This occurs when two radical species react with each other to form a stable, non-radical molecule, thus ending the chain reaction. libretexts.org Due to the low concentration of radical species, termination steps are relatively rare compared to propagation steps. libretexts.org

The intermediates in these chain processes are highly reactive free radicals. The stability and reactivity of these fluorinated radical intermediates are influenced by the presence of the fluorine atoms. researchgate.net

Perfluoroalkylation Reactions via Radical Pathways

The carbon-iodine (C-I) bond in 3-Iodopentafluoropropene-1 is the weakest bond in the molecule, making it susceptible to homolytic cleavage to generate a pentafluoropropenyl radical. This radical species is a key intermediate in perfluoroalkylation reactions, which serve to introduce the CF3CF=CF- group into various organic substrates. The generation of this radical can be initiated by thermal methods, photochemical irradiation, or through the use of radical initiators. conicet.gov.ar

Once formed, the pentafluoropropenyl radical can add across carbon-carbon multiple bonds in alkenes and alkynes. conicet.gov.ar The regioselectivity of this addition is governed by the stability of the resulting carbon-centered radical intermediate. In a typical free-radical addition mechanism, the process involves three main stages: initiation, propagation, and termination. nsf.gov

Initiation: A radical is generated from a precursor, often through heat or light.

Propagation: The initial radical reacts with a non-radical molecule to form a new radical. This new radical continues the chain.

Termination: Two radicals combine to form a non-radical species, ending the chain reaction.

For instance, in the reaction with an alkene, the pentafluoropropenyl radical will preferentially add to the less substituted carbon atom of the double bond, leading to the formation of a more stable (secondary or tertiary) radical intermediate. This intermediate then abstracts an iodine atom from another molecule of 3-Iodopentafluoropropene-1 to yield the final product and regenerate the pentafluoropropenyl radical, thus propagating the chain reaction.

The table below illustrates the expected major products from the radical addition of 3-Iodopentafluoropropene-1 to representative alkenes, based on radical stability principles.

| Alkene Substrate | Radical Intermediate Stability | Expected Major Product |

| Ethene | Primary | 1-Iodo-3-(pentafluoroprop-1-en-2-yl)propane |

| Propene | Secondary > Primary | 1-Iodo-2-methyl-4-(pentafluoroprop-1-en-2-yl)butane |

| Isobutylene | Tertiary > Primary | 1-Iodo-2,2-dimethyl-4-(pentafluoroprop-1-en-2-yl)butane |

Nucleophilic and Electrophilic Reactivity Profiles of Fluoroalkenes

The reactivity of fluoroalkenes like 3-Iodopentafluoropropene-1 is significantly influenced by the strong electron-withdrawing nature of the fluorine atoms. This electronic effect polarizes the carbon-carbon double bond, making the carbon atom attached to the iodine (C1) electrophilic and the adjacent carbon (C2) nucleophilic. This polarization dictates the regioselectivity of both nucleophilic and electrophilic addition reactions.

In nucleophilic additions, the nucleophile will preferentially attack the C2 carbon, leading to an intermediate that can then undergo further reactions. Conversely, electrophilic additions will see the electrophile attack the C1 carbon.

Stereochemical control is a critical aspect of these transformations. Reactions that create a new chiral center must be controlled to favor the formation of one stereoisomer over another. nih.gov For reactions involving 3-Iodopentafluoropropene-1, the stereochemistry of the starting alkene (E/Z isomerism) can influence the stereochemical outcome of the product, particularly in concerted or stereospecific reaction mechanisms. nih.gov The development of stereoselective synthesis methods is crucial for producing enantiomerically enriched fluorinated compounds. semanticscholar.org

The regioselectivity in radical additions is also a key consideration. Cobalt-catalyzed halofluoroalkylation of alkynes, for instance, has been shown to be highly regioselective. conicet.gov.ar The choice of catalyst and reaction conditions can be tuned to control which constitutional isomer is formed preferentially.

Mechanistic Investigations of Catalytic Transformations Involving 3-Iodopentafluoropropene-1

Transition metal catalysis provides powerful tools for the functionalization of organofluorine compounds. pitt.edu In 3-Iodopentafluoropropene-1, both the C-I and C-F bonds are potential sites for catalytic activation, although the C-I bond is significantly more reactive.

The C-I bond can readily undergo oxidative addition to low-valent transition metal complexes, particularly those of palladium and nickel. This step is the cornerstone of numerous cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds at the C1 position. acs.org The general mechanism for a palladium-catalyzed cross-coupling reaction is as follows:

Oxidative Addition: The palladium(0) catalyst inserts into the C-I bond of 3-Iodopentafluoropropene-1 to form a palladium(II) intermediate.

Transmetalation: A second coupling partner (e.g., an organoboron or organotin reagent) transfers its organic group to the palladium center.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the palladium(0) catalyst.

While C-I bond activation is more common, the functionalization of C-F bonds is a growing area of research due to the prevalence of fluorine in modern materials and pharmaceuticals. dntb.gov.ua Activating the strong C-F bond is challenging but can be achieved with specific transition metal catalysts under appropriate conditions.

| Cross-Coupling Reaction | Typical Coupling Partner | Resulting C-C Bond |

| Suzuki Coupling | Organoboron Reagent (R-B(OR)2) | C(sp2)-C(sp2) or C(sp2)-C(sp3) |

| Stille Coupling | Organotin Reagent (R-SnR'3) | C(sp2)-C(sp2) or C(sp2)-C(sp) |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C(sp2)-C(sp) |

In pursuit of more sustainable and cost-effective synthetic methods, organocatalytic and metal-free activation strategies have emerged as viable alternatives to transition metal catalysis. rsc.org For 3-Iodopentafluoropropene-1, these methods primarily focus on activating the C-I bond to generate radicals under mild conditions.

One prominent strategy involves the use of visible light and an organic photosensitizer or a catalytically generated charge-transfer complex. nsf.gov For example, a substituted hydroquinone can act as a catalyst to form a halogen-bonding complex with the perfluoroalkyl iodide. This complex absorbs visible light, leading to a single-electron transfer that cleaves the C-I bond and generates the desired perfluoroalkyl radical. This radical can then participate in various addition and perfluoroalkylation reactions. The key advantage of this approach is the avoidance of heavy metal catalysts and the use of visible light as a renewable energy source.

These metal-free strategies often rely on the formation of an electron donor-acceptor (EDA) complex between an electron-rich catalyst and the electron-poor perfluoroalkyl iodide, facilitating the radical-forming process upon photoirradiation. conicet.gov.ar

Applications of 3 Iodopentafluoropropene 1 As a Key Fluorinated Building Block in Organic Synthesis

Synthesis of Diverse Fluorinated Organic Compounds

The incorporation of fluorine into organic molecules is a crucial strategy in medicinal chemistry and materials science for modulating properties such as lipophilicity, metabolic stability, and binding affinity. mdpi.com 3-Iodopentafluoropropene-1 serves as a key starting material for the synthesis of a wide array of organofluorine compounds. The reactive C-I bond allows for its use in numerous transformations, enabling the attachment of the pentafluoropropenyl group (CF₂=CFCF₂-) to various molecular scaffolds. This provides a direct route to compounds that would be difficult to synthesize using other fluorination methods. The unique electronic properties conferred by the fluorine atoms make these resulting compounds valuable for further chemical exploration and development.

Construction of Complex Molecular Architectures

The strategic introduction of fluorinated fragments is essential for building complex molecules with tailored properties. 3-Iodopentafluoropropene-1 provides the pentafluoropropenyl unit, which can be incorporated to construct sophisticated molecular frameworks.

Fluorinated heterocycles are a cornerstone of modern pharmaceuticals and agrochemicals. While the direct use of 3-Iodopentafluoropropene-1 in cycloaddition reactions to form heterocyclic rings is not extensively detailed, its role as a precursor is significant. researchgate.net It can be used to append a fluorinated side-chain to pre-existing heterocyclic systems through substitution or coupling reactions. This functionalization can profoundly influence the biological activity of the parent heterocycle. General synthetic strategies for creating fluorinated heterocycles often involve the use of versatile building blocks, and the reactivity of iodoalkenes makes them suitable candidates for such applications. researchgate.net

Perfluoroalkylation, the introduction of a perfluoroalkyl group into a molecule, is a powerful tool in organic synthesis. nih.gov 3-Iodopentafluoropropene-1 is an effective reagent for the radical addition of the pentafluoropropenyl moiety across carbon-carbon double and triple bonds. This type of reaction can be performed under simple and relatively environmentally friendly conditions, such as thermal initiation in water, avoiding the need for metal catalysts. semanticscholar.org The process involves the homolytic cleavage of the weak carbon-iodine bond to generate a perfluoroalkenyl radical, which then adds to an unsaturated substrate like an alkene or alkyne. semanticscholar.org

Table 1: General Scheme for Radical Perfluoroalkylation of Unsaturated Compounds

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Perfluoroalkyl Iodide (e.g., C₃F₅I) | Alkene (R-CH=CH₂) | Thermal Initiator (ACCN), Water | Iodo-perfluoroalkylated Alkane | semanticscholar.org |

| Perfluoroalkyl Iodide (e.g., C₃F₅I) | Alkyne (R-C≡CH) | Thermal Initiator (ACCN), Water | Iodo-perfluoroalkylated Alkene | semanticscholar.org |

ACCN: 1,1'-Azobis(cyclohexanecarbonitrile)

A reaction that favors the formation of one stereoisomer over another is known as stereoselective. masterorganicchemistry.com The development of stereoselective methods for synthesizing chiral organofluorine compounds is a major focus of modern chemistry, as the specific three-dimensional arrangement of atoms is often critical for biological activity. mdpi.com This includes enantioselective reactions, which produce a preference for one of two enantiomers, and diastereoselective reactions, which favor one or more diastereomers out of a set of possibilities. While the synthesis of fluorinated compounds with multiple stereogenic centers is an area of active research, specific enantioselective or diastereoselective transformations involving 3-Iodopentafluoropropene-1 are not widely documented in the chemical literature.

Facilitating Carbon-Carbon and Carbon-Heteroatom Bond Formation

The carbon-iodine bond is the most reactive site in 3-Iodopentafluoropropene-1, making it a key handle for forming new bonds. Hypervalent iodine compounds are well-established mediators for creating both carbon-carbon and carbon-heteroatom linkages. illinois.edudntb.gov.ua As a vinyl iodide, this reagent is an excellent candidate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, which are fundamental methods for C-C bond formation.

Similarly, the C-I bond can participate in coupling reactions with heteroatom nucleophiles like amines, alcohols, and thiols to form C-N, C-O, and C-S bonds, respectively. mdpi.com These reactions, often catalyzed by copper or palladium, provide direct access to a variety of functionalized fluorinated compounds. Although these reaction classes are standard for vinyl iodides, specific examples detailing the substrate scope and conditions for 3-Iodopentafluoropropene-1 require further investigation.

Relevance in the Design and Synthesis of Advanced Materials Precursors

Fluorinated polymers possess a unique combination of properties, including high thermal stability, chemical resistance, low surface energy, and low dielectric constants, making them indispensable in modern industry. core.ac.uk The synthesis of these materials often relies on the polymerization of fluorinated monomers or the telomerization of fluoroalkenes with perfluoroalkyl iodides. core.ac.uknih.gov

3-Iodopentafluoropropene-1 can function both as a monomer precursor and as a chain transfer agent in telomerization reactions. Its double bond can participate in polymerization, while the C-I bond can be used to control the molecular weight and introduce specific end-groups, creating fluorinated telomers. These telomers and polymers are precursors to advanced materials used in coatings, sealants, optical fibers, and high-performance elastomers. core.ac.uk

Polymerization Research Involving 3 Iodopentafluoropropene 1

Homopolymerization Studies of Fluorinated Alkenyl Iodides

The homopolymerization of fluorinated alkenyl iodides like 3-Iodopentafluoropropene-1 is a challenging yet significant area of research. While specific studies focusing exclusively on the homopolymerization of 3-Iodopentafluoropropene-1 are not extensively documented in publicly available literature, the behavior of structurally similar fluorinated monomers provides valuable insights. Fluorinated alkenes, in general, can be polymerized through radical polymerization methods. However, the presence of an iodine atom introduces both challenges and opportunities.

The carbon-iodine bond in iodinated fluoroalkenes is relatively weak and can participate in polymerization kinetics, potentially acting as a chain transfer agent. This can make it difficult to achieve high molecular weight homopolymers through conventional free-radical polymerization.

Controlled radical polymerization techniques, such as Iodine Transfer Polymerization (ITP), are often more suitable for monomers of this class. In ITP, the reversible transfer of the iodine atom between growing polymer chains allows for a more controlled polymerization process, leading to polymers with well-defined molecular weights and narrower molecular weight distributions. Research into the homopolymerization of other fluoroalkenes via ITP has demonstrated the feasibility of this approach for producing well-defined fluoropolymers.

Copolymerization Strategies with 3-Iodopentafluoropropene-1 as a Monomer

Copolymerization represents a versatile strategy to incorporate the unique properties of 3-Iodopentafluoropropene-1 into a polymer structure. By copolymerizing it with other monomers, it is possible to tailor the properties of the resulting material, such as its thermal stability, chemical resistance, and refractive index. The iodine atom in the 3-Iodopentafluoropropene-1 monomer unit can also serve as a handle for post-polymerization modification.

A common comonomer for fluoroalkenes is vinylidene fluoride (VDF), which is known to readily copolymerize with a variety of fluorinated monomers. The copolymerization of VDF with other functional fluoroalkenes has been successfully achieved through Iodine Transfer Polymerization (ITP), yielding well-defined copolymers. rsc.org While direct studies on the copolymerization of VDF with 3-Iodopentafluoropropene-1 are limited, the established success of ITP for similar systems suggests its potential applicability.

The reactivity ratios of the comonomers play a crucial role in determining the composition and microstructure of the resulting copolymer. For instance, in the copolymerization of VDF with 2,3,3,3-tetrafluoro-1-propene, the reactivity ratios were determined to be rVDF = 0.76 and r1234yf = 1.23 at 74 °C, indicating the formation of random copolymers. rsc.org Similar kinetic studies would be essential to understand the copolymerization behavior of 3-Iodopentafluoropropene-1.

| Comonomer 1 | Comonomer 2 | Polymerization Method | Resulting Copolymer Architecture | Potential Applications |

|---|---|---|---|---|

| 3-Iodopentafluoropropene-1 | Vinylidene Fluoride (VDF) | Iodine Transfer Polymerization (ITP) | Random or Block Copolymer | Functional coatings, sealants, elastomers |

| 3-Iodopentafluoropropene-1 | Hexafluoropropylene (HFP) | Radical Copolymerization | Statistical Copolymer | High-performance elastomers |

| 3-Iodopentafluoropropene-1 | Chlorotrifluoroethylene (CTFE) | Controlled Radical Copolymerization | Alternating or Gradient Copolymer | Thermoplastics with high chemical resistance |

Controlled Radical Polymerization Techniques for Perfluoroalkyl Iodides

Controlled radical polymerization (CRP) techniques are instrumental in the synthesis of well-defined polymers from perfluoroalkyl iodides and related monomers. acs.org Among these, Iodine Transfer Polymerization (ITP) is particularly relevant due to its compatibility with a wide range of fluorinated monomers. acs.org ITP utilizes a perfluoroalkyl iodide as a chain transfer agent to control the polymerization process, leading to polymers with predictable molecular weights and low dispersity. rsc.org

The general mechanism of ITP involves the reversible transfer of an iodine atom from a dormant polymer chain to a propagating radical. This dynamic equilibrium minimizes termination reactions and allows for the controlled growth of polymer chains. Photoredox-mediated RDRP systems have also emerged as a powerful tool for the controlled polymerization of fluoroalkenes under mild conditions. fudan.edu.cnresearchgate.net

Recent advancements have focused on light-driven redox-relay catalysis to achieve controlled copolymerizations of various fluoroalkenes with a range of comonomers, resulting in high molecular weight fluoropolymers with low dispersities. researchgate.net These methods offer a promising avenue for the controlled polymerization of challenging monomers like 3-Iodopentafluoropropene-1.

| CRP Technique | Key Features | Applicability to Fluoroalkenes |

|---|---|---|

| Iodine Transfer Polymerization (ITP) | Utilizes perfluoroalkyl iodides as chain transfer agents; leads to polymers with iodine end-groups. | Well-established for a variety of fluoroalkenes, including VDF and its copolymers. rsc.orgacs.org |

| Reverse Iodine Transfer Polymerization (RITP) | Initiator is also the source of the transferring iodine atom. | Applicable to a range of vinyl monomers. researchgate.net |

| Photoredox-Mediated RDRP | Uses light and a photocatalyst to control the polymerization; often proceeds under mild conditions. fudan.edu.cnresearchgate.net | Demonstrated for the controlled copolymerization of various fluoroalkenes. researchgate.net |

Synthesis of Functionalized Polymers through Iodine-Terminated Chains

A significant advantage of using 3-Iodopentafluoropropene-1 in polymerization or employing perfluoroalkyl iodides in ITP is the resulting iodine-terminated polymer chains. acs.org The terminal carbon-iodine bond is a versatile functional group that can be transformed into a wide array of other functionalities through various chemical reactions. nih.gov

This post-polymerization modification capability opens up possibilities for creating complex polymer architectures and materials with specific properties. For example, the iodine end-group can be substituted by other atoms or functional groups, or it can be used to initiate the polymerization of a second monomer to form block copolymers. acs.org

The chemical modification of the iodide end-functionality of a poly(VDF-co-1234yf)–I copolymer into a primary hydroxyl end-group has been successfully demonstrated. This was achieved through the radical addition of the iodinated copolymer onto allyl alcohol, followed by the selective reduction of the iodine atom. rsc.org Such strategies are crucial for the development of functional fluoropolymers for applications in areas like coatings, surfactants, and biomedical materials.

Based on a comprehensive search for scientific literature, there is currently no specific research available on the theoretical and computational chemistry of 3-Iodopentafluoropropene-1 that aligns with the detailed outline provided. Studies focusing on Density Functional Theory (DFT) for reactivity, molecular orbital analysis, computational elucidation of reaction mechanisms, or molecular dynamics simulations for this particular compound have not been identified.

The requested topics are highly specialized and require dedicated computational studies that appear not to have been published or made publicly available. General computational methods for predicting reaction selectivity and mechanisms exist, but their specific application to 3-Iodopentafluoropropene-1 has not been documented in the available resources.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for the chemical compound “3-Iodopentafluoropropene-1”.

Advanced Spectroscopic Characterization Methods in Research on 3 Iodopentafluoropropene 1

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For a molecule like 3-Iodopentafluoropropene-1, which contains multiple fluorine atoms and no protons, 19F and 13C NMR are the most critical NMR methods for structural confirmation.

Fluorine-19 (19F) NMR is particularly powerful for analyzing organofluorine compounds due to the 100% natural abundance and high sensitivity of the 19F nucleus. This technique provides detailed information about the electronic environment of each unique fluorine atom in a molecule. For 3-Iodopentafluoropropene-1 (CF3CF=CFI), three distinct signals are expected in the 19F NMR spectrum, corresponding to the three different fluorine environments: the trifluoromethyl (-CF3) group, the fluorine atom on the second carbon (-CF=), and the fluorine atom on the first carbon (=CFI).

The wide chemical shift range of 19F NMR, which spans about 800 ppm, ensures that the signals for these different fluorine atoms are typically well-resolved. Furthermore, spin-spin coupling between non-equivalent fluorine nuclei provides valuable connectivity information. Long-range 19F-19F coupling, often observed over two to five bonds (2J, 3J, 4J, or 5J), is a common feature and helps in assigning the signals to their respective positions in the molecule.

Table 1: Predicted 19F NMR Spectral Data for 3-Iodopentafluoropropene-1 Predicted data based on typical chemical shift ranges and coupling patterns for fluoroalkenes.

| Fluorine Group | Predicted Chemical Shift (δ, ppm vs. CFCl3) | Predicted Multiplicity | Coupling to |

| -CF 3 | -50 to -70 | Doublet of doublets | -CF=, =CF I |

| -CF = | -90 to -120 | Quartet of doublets | -CF3, =CF I |

| =CF I | -70 to -100 | Doublet of quartets | -CF=, -CF3 |

Given the molecular formula C3F5I, 3-Iodopentafluoropropene-1 contains no hydrogen atoms, so a 1H NMR spectrum would primarily be used to detect the presence of any proton-containing impurities.

13C NMR spectroscopy, however, is essential for characterizing the carbon backbone. The spectrum is expected to show three distinct signals, one for each carbon atom in the propene chain. The chemical shifts of these carbons are influenced by the electronegativity of the attached halogen atoms. A key feature of the 13C NMR spectrum of this compound would be the presence of significant carbon-fluorine (C-F) coupling. This coupling splits each carbon signal into a complex multiplet, with the multiplicity determined by the number of attached fluorine atoms. For example, the carbon of the -CF3 group would appear as a quartet.

Table 2: Predicted 13C NMR Spectral Data for 3-Iodopentafluoropropene-1 Predicted data based on typical chemical shift ranges for fluorinated carbons.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C F3 | 115 - 125 | Quartet |

| -C F= | 130 - 150 | Doublet |

| =C FI | 90 - 110 | Doublet |

Other heteronuclear NMR techniques, such as 127I NMR, could theoretically be employed, but the quadrupolar nature of the iodine nucleus often results in very broad signals, making it less practical for routine structural analysis compared to 19F and 13C NMR.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. For 3-Iodopentafluoropropene-1, IR and Raman spectra would be complementary, revealing characteristic vibrations for the carbon-carbon double bond, carbon-fluorine bonds, and the carbon-iodine bond.

The C=C double bond stretch is expected to appear in the 1650-1750 cm-1 region, although its intensity may be weak in the IR spectrum due to the symmetry of substitution but potentially stronger in the Raman spectrum. The most intense bands in the IR spectrum are anticipated to be the C-F stretching vibrations, typically found in the 1100-1400 cm-1 range. The C-I stretching vibration is expected at a much lower frequency, typically in the 500-600 cm-1 region.

Table 3: Predicted Vibrational Frequencies for 3-Iodopentafluoropropene-1 Predicted data based on characteristic group frequencies.

| Vibrational Mode | Technique | Expected Wavenumber (cm-1) |

| C=C Stretch | IR, Raman | 1650 - 1750 |

| C-F Stretch | IR, Raman | 1100 - 1400 |

| C-I Stretch | IR, Raman | 500 - 600 |

| C-F Bending | IR, Raman | < 800 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. In the electron ionization (EI) mass spectrum of 3-Iodopentafluoropropene-1 (molecular weight: 273.93 g/mol ), the molecular ion peak, [C3F5I]+•, would be expected at m/z ≈ 274.

The fragmentation of the molecular ion is highly predictable. The carbon-iodine bond is the weakest bond in the molecule and is therefore expected to cleave readily. This would result in the loss of an iodine radical (I•), leading to the formation of the [C3F5]+ cation at m/z = 147. This fragment is likely to be the base peak (the most abundant ion) in the spectrum. Further fragmentation could involve the loss of a CF3 radical from the [C3F5]+ ion to give a [C2F2]+• fragment, or other rearrangements.

Table 4: Predicted Key Ions in the Mass Spectrum of 3-Iodopentafluoropropene-1 Predicted data based on known fragmentation patterns of halogenated compounds.

| Ion Formula | m/z Value (for 127I) | Identity |

| [C3F5I]+• | 274 | Molecular Ion (M+•) |

| [C3F5]+ | 147 | [M - I]+ (Likely Base Peak) |

| [CF3]+ | 69 | Trifluoromethyl cation |

| [C2F2I]+ | 201 | [M - CF3]+ |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. The parent molecule, 3-Iodopentafluoropropene-1, is a diamagnetic, closed-shell molecule and is therefore EPR-silent.

However, EPR spectroscopy is an invaluable tool for studying the radical intermediates that can be formed from 3-Iodopentafluoropropene-1 during chemical reactions. For instance, the addition of a radical species across the C=C double bond would generate a fluorinated alkyl radical. The resulting EPR spectrum would provide crucial information for identifying this transient species. The g-factor would help characterize the type of radical, and the hyperfine coupling pattern, arising from the interaction of the unpaired electron with the magnetic nuclei (19F and 127I), would reveal the structure of the radical. The coupling to the fluorine atoms would be particularly informative for determining the position of the unpaired electron.

Electronic Spectroscopy: UV/Visible Absorption Spectroscopy

UV/Visible absorption spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 3-Iodopentafluoropropene-1 is expected to be characterized by electronic transitions associated with its functional groups. The C=C double bond will give rise to an intense π → π* transition at a wavelength in the ultraviolet region. Additionally, the non-bonding electrons (lone pairs) on the iodine and fluorine atoms can undergo n → σ* transitions. These transitions, particularly those involving the iodine atom, typically occur at longer wavelengths than those for chlorine or fluorine analogues.

X-ray Diffraction Studies for Solid-State Structural Analysis

Single-crystal X-ray diffraction is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method can provide detailed information about bond lengths, bond angles, and crystallographic parameters such as unit cell dimensions and space group symmetry.

A comprehensive search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Inorganic Crystal Structure Database (ICSD), and the broader scientific literature was conducted to obtain solid-state structural data for 3-Iodopentafluoropropene-1. Despite these efforts, no published single-crystal X-ray diffraction studies for this compound were found. Consequently, detailed crystallographic data, such as unit cell parameters, space group, and atomic coordinates, are not available in the public domain at the time of this writing.

The absence of such data means that the precise solid-state molecular structure, intermolecular interactions, and packing arrangement of 3-Iodopentafluoropropene-1 remain uncharacterized by this definitive method. Future research involving the growth of single crystals of 3-Iodopentafluoropropene-1 and subsequent X-ray diffraction analysis would be necessary to elucidate these structural details.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.